molecular formula C17H21BO5 B13467343 Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate

Cat. No.: B13467343
M. Wt: 316.2 g/mol
InChI Key: FZYQHAQHWFUZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate is a complex organic compound that features a benzofuran ring substituted with an ethyl ester and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated benzofuran derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated benzofuran derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating cross-coupling reactions. The benzofuran core can interact with biological targets, potentially leading to bioactive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate is unique due to its combination of a benzofuran core with a dioxaborolane group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Biological Activity

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C16H21BNO4
  • Molecular Weight : 316.16 g/mol
  • CAS Number : 1426136-45-9
  • Appearance : White to off-white solid
  • Purity : Typically >97% .

Synthesis

The synthesis of this compound involves the use of boron-containing reagents which enhance the compound's reactivity and biological interactions. The synthetic pathway often includes steps such as esterification and boronation which are crucial for achieving the desired molecular structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines. For example:
    • MCF-7 (breast cancer) : IC50 values were reported in the low micromolar range.
    • MDA-MB-231 (triple-negative breast cancer) : Enhanced selectivity compared to standard chemotherapeutics like 5-Fluorouracil .

The proposed mechanism involves the interaction with tubulin and disruption of microtubule dynamics which is critical for cell division. This interaction is facilitated by the unique structural features of the benzofuran moiety combined with the dioxaborolane group that enhances binding affinity .

Study 1: Antiproliferative Effects

A study conducted by Flynn et al. evaluated the effects of various benzofuran derivatives on human cancer cell lines. The findings indicated that this compound exhibited a tenfold increase in potency compared to conventional treatments across multiple tested lines .

CompoundCell LineIC50 (µM)
Ethyl 6-(4,4,5,5-tetramethyl...)MCF-7~5
Ethyl 6-(4,4,5,5-tetramethyl...)MDA-MB-231~7
5-FluorouracilMCF-717.02
5-FluorouracilMDA-MB-23111.73

Study 2: Selectivity Index

Another study assessed the selectivity index of ethyl 6-(4,4,5,5-tetramethyl...) against normal cells versus cancer cells. Results indicated a significantly lower toxicity profile towards normal human cells compared to cancerous cells .

Properties

Molecular Formula

C17H21BO5

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H21BO5/c1-6-20-15(19)13-10-21-14-9-11(7-8-12(13)14)18-22-16(2,3)17(4,5)23-18/h7-10H,6H2,1-5H3

InChI Key

FZYQHAQHWFUZSB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CO3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.